2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole
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Overview
Description
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound that contains both bromomethyl and trifluoromethyl functional groups. The presence of these groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, while the bromomethyl group is a versatile functional group that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the introduction of the bromomethyl and trifluoromethyl groups onto an imidazole ring. One common method involves the bromination of a methyl-substituted imidazole followed by trifluoromethylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield imidazole derivatives with various functional groups, while oxidation can produce imidazole N-oxides .
Scientific Research Applications
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The overall effect depends on the specific biological pathway and target involved .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(Trifluoromethyl)-1H-imidazole:
2-(Chloromethyl)-1-(trifluoromethyl)-1H-imidazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
2-(Bromomethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of both bromomethyl and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
2763777-39-3 |
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Molecular Formula |
C5H4BrF3N2 |
Molecular Weight |
229 |
Purity |
95 |
Origin of Product |
United States |
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